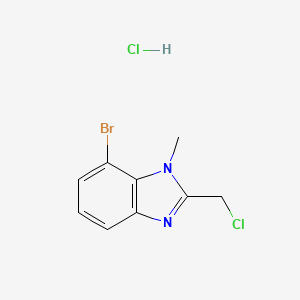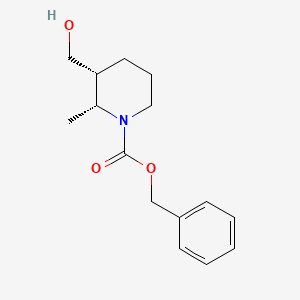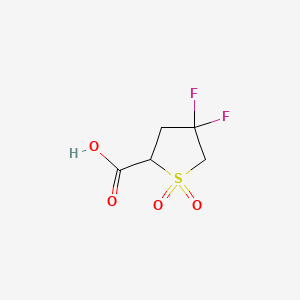
3-Chloro-2-ethoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-ethoxypropan-1-ol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated alcohol that features both an ether and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxypropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 70-75°C . Another method involves the use of chloropropylene oxide and ethanol, where the reaction is catalyzed by a cation exchange resin .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-ethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 3-chloro-2-ethoxypropan-1-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
Oxidation: Formation of 3-chloro-2-ethoxypropanal or 3-chloro-2-ethoxypropanoic acid.
Reduction: Formation of 3-chloro-2-ethoxypropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Chloro-2-ethoxypropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to modify biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1,2-propanediol: Similar structure but lacks the ethoxy group.
2-Chloroethanol: Contains a chloro and hydroxyl group but lacks the ethoxy group.
Ethylene chlorohydrin: Similar in having a chloro and hydroxyl group but differs in the carbon chain length .
Uniqueness
3-Chloro-2-ethoxypropan-1-ol is unique due to the presence of both an ether and a hydroxyl group, which imparts distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
6798-40-9 |
|---|---|
Molekularformel |
C5H11ClO2 |
Molekulargewicht |
138.59 g/mol |
IUPAC-Name |
3-chloro-2-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H11ClO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
XBVIXNODTHEOFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)



![Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)




![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)
![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)

